molecular formula C12H17NO2S B13197882 tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate

tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate

Cat. No.: B13197882
M. Wt: 239.34 g/mol
InChI Key: CHFMJRJEPXDDGW-UHFFFAOYSA-N
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Description

"tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate" is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group at position 3, a cyclopropyl group at position 5, and a tert-butyl ester at position 2. The tert-butyl ester enhances steric bulk and may influence solubility and stability, while the cyclopropyl group introduces ring strain and unique electronic properties due to its non-aromatic sp³-hybridized carbons.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

tert-butyl 3-amino-5-cyclopropylthiophene-2-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)10-8(13)6-9(16-10)7-4-5-7/h6-7H,4-5,13H2,1-3H3

InChI Key

CHFMJRJEPXDDGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(S1)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclopropylation of thiophene, followed by the introduction of an amino group and the tert-butyl ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiophene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include derivatives with variations in substituents on the thiophene ring or ester groups. A key comparison can be drawn with methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate (CAS 175137-03-8), which shares the amino-thiophene-carboxylate core but differs in substituent placement and ester type .

Property tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate
Substituent at Position 5 Cyclopropyl (sp³ hybridized, strained ring) tert-Butyl (bulky alkyl group, steric hindrance)
Ester Group tert-Butyl ester (hydrolysis-resistant, lipophilic) Methyl ester (more reactive toward hydrolysis, polar)
Solubility Likely higher in organic solvents (due to tert-butyl) Reported stability and solubility in organic solvents
Stability Expected to resist hydrolysis under basic conditions Stable under synthetic conditions, suitable for storage
Applications Potential building block for bioactive molecules (inferred) Explicitly noted as a versatile synthetic intermediate

Key Differences and Implications

Substituent Effects: The cyclopropyl group in the target compound introduces conformational rigidity and electronic effects (via bent bonds), which may enhance binding specificity in drug design compared to the tert-butyl group in the analog .

Reactivity :

  • The methyl ester in the analog is more reactive toward nucleophilic attack (e.g., hydrolysis or transesterification), making it less suitable for prolonged biological applications but advantageous for synthetic modifications.

Biological Potential: Both compounds share the 3-amino-thiophene motif, a scaffold known for interacting with biological targets (e.g., kinases or GPCRs).

Research Findings and Limitations

  • Synthetic Utility: Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate has been documented as a stable intermediate for constructing complex molecules, but analogous studies on the tert-butyl 3-amino-5-cyclopropyl variant are absent in the provided evidence.
  • Data Gaps : Direct comparative studies on solubility, stability, or bioactivity between these compounds are unavailable. Predictions are based on structural analogies and substituent chemistry.

Biological Activity

tert-Butyl 3-amino-5-cyclopropylthiophene-2-carboxylate (CAS No. 2060025-82-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15N1O2S1
  • Molecular Weight : 227.31 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a thiophene ring substituted with an amino group and a cyclopropyl moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell signaling.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models, indicating potential applications in treating inflammatory diseases.
  • Neurological Effects : There is emerging evidence that suggests it may have neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Wisconsin-Madison evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Study 2: Anti-inflammatory Activity

In vitro assays assessed the anti-inflammatory effects of this compound on human macrophages. The compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) upon stimulation with lipopolysaccharide (LPS).

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha250100
IL-6300120

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